Structural and Physicochemical Comparison: tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate vs. tert-Butyl 4-oxopiperidine-1-carboxylate
The key differentiator is the 3-ethyl substituent, which alters molecular properties. Compared to the unsubstituted tert-butyl 4-oxopiperidine-1-carboxylate, the target compound has a higher molecular weight and lipophilicity. Specifically, the presence of the ethyl group introduces an additional chiral center (one undefined atom stereocenter count vs. zero for the comparator), which is a critical parameter in asymmetric synthesis and drug design [1].
| Evidence Dimension | Physicochemical and Structural Properties |
|---|---|
| Target Compound Data | Molecular Weight: 227.30 g/mol; XLogP3: 1.5; Undefined Atom Stereocenter Count: 1; Rotatable Bond Count: 3 |
| Comparator Or Baseline | tert-Butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3): Molecular Weight: 199.25 g/mol; XLogP3: 0.5; Undefined Atom Stereocenter Count: 0 |
| Quantified Difference | Molecular Weight Difference: +28.05 g/mol (ethyl group); XLogP3 Difference: +1.0; Stereocenter Difference: 1 vs 0 |
| Conditions | PubChem Computed Properties |
Why This Matters
This difference is not trivial; the increased steric bulk and lipophilicity are primary drivers of SAR and ADME profiles, and the stereocenter is essential for chiral drug development.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22278903, tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. View Source
